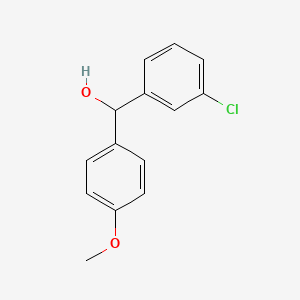

(3-Chlorophenyl)(4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBBNIDRDBLRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262039 | |

| Record name | 3-Chloro-α-(4-methoxyphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-66-9 | |

| Record name | 3-Chloro-α-(4-methoxyphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-α-(4-methoxyphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorophenyl 4 Methoxyphenyl Methanol and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies provide the most straightforward routes to (3-Chlorophenyl)(4-methoxyphenyl)methanol. These methods typically involve either the reduction of a readily available ketone precursor or the coupling of two aryl fragments.

Reduction of Corresponding Diaryl Ketone Precursors

The reduction of the prochiral diaryl ketone, (3-chlorophenyl)(4-methoxyphenyl)methanone (B126724), is a common and efficient method for preparing the target diarylmethanol. The choice of reducing agent and catalyst is critical to achieve high yield and, if desired, high enantioselectivity. nih.gov

Catalytic hydrogenation represents a green and efficient methodology for ketone reduction, utilizing molecular hydrogen as the reductant. tcichemicals.com Advanced catalyst systems have been developed to facilitate this transformation with high activity and selectivity.

RuPHOX-Ru Catalysts: Ruthenium-based catalysts, particularly those incorporating phosphine-oxazoline (PHOX) ligands like RuPHOX, are highly effective for the asymmetric hydrogenation of ketones. rsc.org For the reduction of diaryl ketones, these catalysts can distinguish between the two aryl rings, leading to chiral diarylcarbinols with high enantioselectivity. researcher.life The mechanism often involves the formation of a ruthenium-hydride species that delivers hydrogen to the carbonyl carbon. Studies on similar systems, such as the hydrogenation of α-substituted tetralones, have shown that hydrogenation with H₂ gas is the predominant pathway over transfer hydrogenation from an alcohol solvent. rsc.org

Manganese-based Catalysts: Driven by the need for more sustainable and economical processes, catalysts based on earth-abundant metals like manganese have gained significant attention. rsc.org Specific manganese complexes have been shown to be excellent catalysts for the hydrogenation of various functional groups, including ketones. tcichemicals.comrsc.org The catalytic activity is often derived from the interplay between the manganese center and the ligand framework, which can activate both the hydrogen molecule and the ketone substrate. rsc.org These catalysts can operate via a hydrogen atom transfer mechanism, often from a hydrogen source like isopropanol (B130326), or through direct hydrogenation with H₂. tcichemicals.comrsc.org

Table 1: Comparison of Catalytic Hydrogenation Approaches

| Catalyst Type | Metal | Typical Ligand | Key Features |

|---|---|---|---|

| RuPHOX-Ru | Ruthenium | Phosphine-Oxazoline (PHOX) | High enantioselectivity for asymmetric hydrogenation of diaryl ketones. rsc.orgresearcher.life |

Chemoselectivity is paramount when other reducible functional groups are present in the molecule. Transfer hydrogenation is a prominent technique that addresses this challenge. wikipedia.org

In this method, an alcohol, commonly 2-propanol (isopropanol), serves as the hydrogen source in the presence of a metal catalyst, a process also known as the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.org This technique is advantageous because it often proceeds under mild conditions and avoids the use of high-pressure hydrogen gas. The reaction is typically reversible, and the equilibrium is driven towards the product by using an excess of the alcohol reagent.

Utilizing 2-propanol in its supercritical state can further enhance the reaction. Supercritical fluids exhibit properties of both liquids and gases, leading to increased solubility, improved mass transfer, and potentially higher reaction rates and selectivities. While specific studies on the reduction of (3-chlorophenyl)(4-methoxyphenyl)methanone in supercritical 2-propanol are not widely detailed, the principle is an extension of established transfer hydrogenation methods, offering a potentially cleaner and more efficient process.

Understanding the reaction mechanism is crucial for optimizing reduction processes. The reduction of diaryl ketones can proceed through several pathways depending on the reagents and conditions.

For catalytic hydrogenation , the mechanism generally involves the coordination of the ketone to the metal center of the catalyst. This is followed by the heterolytic or homolytic cleavage of H₂ to form a metal hydride. The hydride is then transferred to the carbonyl carbon, and subsequent protonation (often from the solvent) of the resulting alkoxide yields the alcohol product. In asymmetric catalysis, non-covalent interactions such as π-π stacking and C-H···π interactions between the substrate and the chiral ligand play a critical role in controlling the stereochemical outcome. researcher.life

In transfer hydrogenation (like the MPV reduction), the mechanism involves a cyclic transition state. The metal alkoxide catalyst coordinates with the ketone. The hydrogen is then transferred from the coordinated isopropoxide to the ketone's carbonyl carbon through a six-membered ring transition state, simultaneously forming acetone (B3395972) and the new metal alkoxide of the diarylmethanol product.

Electrochemical reduction methods offer an alternative pathway, where a radical anion is generated by the addition of an electron to the carbonyl group. researchgate.net This intermediate can then be protonated to form the alcohol. Mechanistic studies reveal that a 4-electron reduction pathway can be involved in certain electrochemical systems. researchgate.net

Grignard Reactions and Related Organometallic Methodologies

The Grignard reaction is a classic and powerful tool for forming carbon-carbon bonds. libretexts.org It allows for the synthesis of this compound by reacting a Grignard reagent with a suitable carbonyl compound. utdallas.edu This approach builds the diaryl scaffold and sets the carbinol center in a single step.

There are two primary disconnection strategies for this target molecule:

Reacting 3-chlorophenylmagnesium halide with 4-methoxybenzaldehyde: The Grignard reagent is prepared from a 3-chlorohalobenzene (e.g., 1-bromo-3-chlorobenzene) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu This nucleophilic organometallic reagent then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

Reacting 4-methoxyphenylmagnesium halide with 3-chlorobenzaldehyde: Alternatively, the Grignard reagent can be formed from a 4-haloanisole (e.g., 4-bromoanisole) and magnesium, which then reacts with 3-chlorobenzaldehyde.

In both cases, the reaction proceeds via a nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate. studycorgi.com This intermediate is then hydrolyzed by a mild acid workup (e.g., with dilute HCl or aqueous ammonium (B1175870) chloride) to protonate the alkoxide and yield the final secondary alcohol, this compound. utdallas.edustudycorgi.com

A common side product in Grignard reactions is a biphenyl (B1667301) compound, formed from the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org This side reaction is favored at higher temperatures and concentrations. libretexts.org

Table 2: Grignard Synthesis Pathways for this compound

| Pathway | Grignard Reagent | Carbonyl Compound |

|---|---|---|

| 1 | 3-Chlorophenylmagnesium bromide | 4-Methoxybenzaldehyde |

Functional Group Interconversions on Advanced Precursors

Functional Group Interconversion (FGI) is a strategic approach where the target molecule is synthesized from a precursor that already contains the core diarylmethanol structure. mit.edu This is particularly useful for creating derivatives of this compound.

The primary site for FGI on the parent alcohol is the hydroxyl (-OH) group. This group can be transformed into a variety of other functionalities. A key FGI strategy involves converting the alcohol into a good leaving group, such as a tosylate, mesylate, or halide, which can then be displaced by various nucleophiles. mit.edu

For example:

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), or by a bromine atom using phosphorus tribromide (PBr₃). This creates (3-chlorophenyl)(4-methoxyphenyl)methyl halide, a reactive intermediate for subsequent nucleophilic substitution reactions.

Conversion to Ethers: The alcohol can be deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis) to form various ethers.

Conversion to Esters: Esterification can be achieved by reacting the alcohol with a carboxylic acid (Fischer esterification) or, more efficiently, with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine.

These FGI reactions allow the core structure of this compound, once synthesized, to serve as a versatile platform for accessing a library of related derivatives with modified properties.

Asymmetric Synthesis Approaches to Enantiopure Diaryl Methanols

The generation of chiral diaryl methanols with high enantiopurity is crucial for the development of stereospecific pharmaceuticals. Several advanced synthetic strategies have been developed to achieve this, including enzyme-catalyzed reductions, asymmetric hydrogenation, and diastereoselective synthesis coupled with chiral resolution.

Enzyme-Catalyzed Enantioselective Reductions (e.g., Ketoreductase Enzymes)

Biocatalysis, particularly the use of ketoreductase (KRED) enzymes, has emerged as a powerful and environmentally benign method for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. rsc.orgtudelft.nl These enzymes, often used as whole microbial cells or as isolated proteins, exhibit high enantioselectivity in the reduction of a wide range of ketone substrates. rsc.orgnih.gov The process involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. tudelft.nl

Engineered ketoreductases have shown exceptional performance in producing homochiral alcohols, which are valuable intermediates in pharmaceutical synthesis. rsc.org For instance, the asymmetric reduction of (3-chlorophenyl)(4-methoxyphenyl)methanone, the precursor ketone, using a suitable KRED can yield either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess (ee). The choice of the specific enzyme and reaction conditions, such as pH, temperature, and the presence of co-solvents, is critical for achieving optimal yield and enantioselectivity. tudelft.nl To regenerate the expensive nicotinamide (B372718) cofactors, a co-substrate system, such as isopropanol or glucose, is often employed. nih.govtudelft.nl

| Precursor Ketone | Enzyme System | Product | Enantiomeric Excess (ee) | Reference |

| (3-chlorophenyl)(4-methoxyphenyl)methanone | Ketoreductase (KRED) | (R)- or (S)-(3-Chlorophenyl)(4-methoxyphenyl)methanol | High | rsc.orgnih.gov |

| 1-phenylpropane-1,2-dione | Engineered KRED | Chiral diol | >98% | tudelft.nl |

| Methyl 8-chloro-6-oxooctanoate | KRED | Methyl (R)-8-chloro-6-hydroxyoctanoate | High | tudelft.nl |

Chiral Catalyst-Mediated Asymmetric Hydrogenation

Asymmetric hydrogenation, employing chiral transition metal catalysts, represents another highly efficient route to enantiomerically pure diaryl methanols. researchgate.net Ruthenium-based catalysts, in particular, have demonstrated remarkable activity and selectivity in the hydrogenation of diaryl ketones. researchgate.netresearchgate.net For the synthesis of this compound, the corresponding ketone is hydrogenated using a chiral ruthenium complex, often in the presence of a hydrogen source like H₂ gas. researchgate.net

A notable example is the use of RuPHOX-Ru catalyzed asymmetric hydrogenation, which has been shown to produce chiral diaryl methanols in up to 99% yield and 99% ee. researchgate.net This method can be performed on a gram-scale with a low catalyst loading, making it suitable for industrial applications. researchgate.net The choice of the chiral ligand coordinated to the metal center is paramount in determining the stereochemical outcome of the reaction.

| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Diaryl ketones | RuPHOX-Ru | Chiral diaryl methanols | up to 99% | up to 99% | researchgate.netresearchgate.net |

| N-heteroaryl vinyl ethers | (R/S)-RuCl[(p-cymene)(BINAP)]Cl | Chiral heteroaryl compounds | Good | Good to excellent | rsc.org |

| 3-fluorinated chromones | Chiral oxazoline (B21484) and achiral borane (B79455) (FLP) | Optically active 3-fluorochroman-4-ones | High | up to 88% | rsc.org |

Diastereoselective Synthesis and Chiral Resolution Techniques Employing Chiral Derivatives

Chiral resolution is a classical yet effective method for separating a racemic mixture of this compound into its individual enantiomers. wikipedia.org This technique typically involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers.

A common approach involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral acid, such as (S)-mandelic acid. wikipedia.org The differing solubilities of the resulting diastereomeric salts allow for their separation. Another strategy is lipase-mediated kinetic resolution, where an enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. clockss.org For example, lipase (B570770) PS has been used in the kinetic resolution of related halohydrin intermediates. clockss.org

Synthesis of Key Derivatives and Structural Analogues

The derivatization of this compound into esters, amines, and amides expands its utility in the synthesis of diverse chemical entities.

Ester Derivatives (e.g., Acetates)

Ester derivatives of this compound, such as the corresponding acetate, can be synthesized through standard esterification procedures. A common method involves the reaction of the alcohol with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base such as pyridine. researchgate.net Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed. organic-chemistry.orgyoutube.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also facilitate the esterification process. researchgate.net

| Alcohol | Acylating Agent/Method | Product | Reference |

| This compound | Acetyl chloride, pyridine | (3-Chlorophenyl)(4-methoxyphenyl)methyl acetate | researchgate.net |

| Primary or secondary alcohols | Carboxylic acid, 2,2'-biphenol-derived phosphoric acid | Ester | organic-chemistry.org |

| Diols | Aromatic and aliphatic acids, Al₂O₃, MeSO₃H | Monoesterified product | organic-chemistry.org |

Amine and Amide Derivatives via C-N Bond Formation

The synthesis of amine and amide derivatives from this compound involves the formation of a carbon-nitrogen (C-N) bond. One common strategy is the Mitsunobu reaction, where the alcohol is activated with a reagent system like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), followed by reaction with a nitrogen nucleophile such as a primary or secondary amine or an imide. nih.gov This allows for the direct conversion of the hydroxyl group to an amino or imido group.

Another important method for C-N bond formation is the Buchwald-Hartwig amination, a transition metal-catalyzed cross-coupling reaction. tcichemicals.comresearchgate.net While typically used for coupling amines with aryl halides, variations of this reaction can be adapted for the synthesis of amine derivatives from alcohols. Reductive amination is another versatile method where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent. numberanalytics.commdpi.com Although not a direct conversion from the alcohol, the precursor ketone, (3-chlorophenyl)(4-methoxyphenyl)methanone, could be used in this reaction.

| Starting Material | Reagents | Product Type | Reference |

| Alcohol | N-haloimide, triphenylphosphine, base | Imide and amine derivatives | nih.gov |

| Aryl halide and amine | Palladium catalyst, strong base | Aryl amine | tcichemicals.comresearchgate.net |

| p-Nitroaniline, isocyanate; then 10% Pd-C, methanol (B129727) | - | 4-Aminophenyl substituted phenylureas | researchgate.net |

Synthesis of Structurally Related Diaryl Methanols (e.g., Positional Isomers and Polychlorinated Variants)

The synthesis of diaryl methanols structurally related to this compound, such as its positional isomers and polychlorinated analogs, employs several established organic chemistry methodologies. These syntheses typically converge on the formation of a diaryl ketone (benzophenone) intermediate, which is subsequently reduced to the target diaryl methanol. Key strategies include the Grignard reaction, Friedel-Crafts acylation for creating the carbon-carbon bond between the aromatic rings, and the reduction of the resulting ketone. For more complex polychlorinated systems, modern cross-coupling reactions like the Suzuki coupling offer a versatile route to the ketone precursors. researchgate.netnih.gov

The primary distinction in synthesizing positional isomers—for instance, (4-chlorophenyl)(2-methoxyphenyl)methanol or (2-chlorophenyl)(4-methoxyphenyl)methanol—lies in the selection of starting materials with the appropriate substitution patterns. The fundamental reaction mechanisms remain consistent.

Grignard Reaction Approach

A prevalent method for forming the diaryl methanol structure is the Grignard reaction. This involves the nucleophilic addition of an arylmagnesium halide (Grignard reagent) to an aromatic aldehyde or ester. nih.gov For positional isomers, one might react a chlorophenylmagnesium bromide with a methoxybenzaldehyde, or vice versa. The choice of reactants depends on the commercial availability and reactivity of the precursors.

Path A : Reaction of a chloro-substituted phenylmagnesium halide with a methoxy-substituted benzaldehyde (B42025) directly yields the diaryl methanol upon aqueous workup.

Path B : Reaction with a methoxy-substituted benzoate (B1203000) ester also forms the diaryl methanol, as the initial ketone formed reacts with a second equivalent of the Grignard reagent.

| Entry | Grignard Reagent | Aldehyde/Ester Substrate | Resulting Positional Isomer |

| 1 | 2-Chlorophenylmagnesium bromide | 4-Methoxybenzaldehyde | (2-Chlorophenyl)(4-methoxyphenyl)methanol |

| 2 | 4-Chlorophenylmagnesium bromide | 2-Methoxybenzaldehyde | (4-Chlorophenyl)(2-methoxyphenyl)methanol |

| 3 | 3-Chlorophenylmagnesium bromide | 2-Methoxybenzaldehyde | (3-Chlorophenyl)(2-methoxyphenyl)methanol |

| 4 | 4-Methoxyphenylmagnesium bromide | 3-Chlorobenzaldehyde | This compound |

Friedel-Crafts Acylation followed by Reduction

This two-step sequence is a classical and robust method for preparing diaryl methanols.

Step 1: Friedel-Crafts Acylation: A methoxy-substituted benzoyl chloride is reacted with a chlorobenzene (B131634) derivative (or vice versa) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a diaryl ketone. The regioselectivity of the acylation is directed by the existing substituents on the benzene (B151609) rings.

Step 2: Reduction: The resulting diaryl ketone is then reduced to the corresponding diaryl methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) in an alcoholic solvent like methanol or ethanol (B145695). google.com This reduction step is generally high-yielding and specific for the ketone functional group.

| Entry | Acylating Agent | Aromatic Substrate | Intermediate Ketone | Reducing Agent | Final Product (Positional Isomer) |

| 1 | 4-Methoxybenzoyl chloride | Chlorobenzene | 4-Chloro-4'-methoxybenzophenone | NaBH₄ | (4-Chlorophenyl)(4-methoxyphenyl)methanol |

| 2 | 2-Methoxybenzoyl chloride | Chlorobenzene | 4-Chloro-2'-methoxybenzophenone | NaBH₄ | (4-Chlorophenyl)(2-methoxyphenyl)methanol |

| 3 | Benzoyl chloride | 1-Chloro-4-methoxybenzene | 4-Chloro-4'-methoxybenzophenone | NaBH₄ | (4-Chlorophenyl)(4-methoxyphenyl)methanol |

Synthesis of Polychlorinated Variants

The synthesis of polychlorinated diaryl methanols follows similar pathways, though the electronic effects of multiple chlorine atoms can influence reaction conditions. For the synthesis of the prerequisite polychlorinated diaryl ketones, modern cross-coupling methods are often preferred due to their high selectivity and tolerance for various functional groups.

The Suzuki coupling reaction, which couples an aryl boronic acid with an aryl halide using a palladium catalyst, is particularly effective for creating the C-C bond between two differently substituted aryl rings. nih.govuiowa.edu This method can be used to synthesize polychlorinated and methoxylated benzophenones, which are otherwise difficult to access. nih.gov

Synthetic Route: A polychlorinated bromo- or iodobenzene (B50100) is coupled with a methoxyphenylboronic acid (or the reverse combination) to yield the polychlorinated methoxy-substituted benzophenone. This ketone is then reduced using standard methods (e.g., NaBH₄) to the target polychlorinated diaryl methanol.

| Entry | Aryl Boronic Acid | Aryl Halide | Catalyst/Base | Intermediate Ketone | Final Product (Polychlorinated Variant) |

| 1 | 4-Methoxyphenylboronic acid | 1-Bromo-2,4-dichlorobenzene | Pd(dppf)Cl₂ / Na₂CO₃ nih.gov | (2,4-Dichlorophenyl)(4-methoxyphenyl)ketone | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanol |

| 2 | 4-Methoxyphenylboronic acid | 1-Bromo-3,5-dichlorobenzene | Pd(dppf)Cl₂ / Na₂CO₃ nih.gov | (3,5-Dichlorophenyl)(4-methoxyphenyl)ketone | (3,5-Dichlorophenyl)(4-methoxyphenyl)methanol |

| 3 | 2,4-Dichlorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ / Na₂CO₃ nih.gov | (2,4-Dichlorophenyl)(4-methoxyphenyl)ketone | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanol |

This approach offers significant advantages, including the use of less toxic starting materials and achieving high yields and selectivity, which are crucial when dealing with multiple halogen substituents. researchgate.netuiowa.edu

Reaction Chemistry and Transformational Studies of 3 Chlorophenyl 4 Methoxyphenyl Methanol

Nucleophilic and Electrophilic Reactivity at the Hydroxyl Moiety

The hydroxyl (-OH) group of (3-Chlorophenyl)(4-methoxyphenyl)methanol is the primary site of both nucleophilic and electrophilic activity. As a nucleophile, the lone pairs of electrons on the oxygen atom can attack electrophilic centers. This is a fundamental characteristic of alcohols, allowing for reactions such as esterification and etherification. In the presence of a strong acid or a suitable catalyst, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution reactions at the benzylic carbon.

Conversely, the hydroxyl group can also exhibit electrophilic character. After protonation, the benzylic carbon becomes highly electrophilic and susceptible to attack by nucleophiles. This dual reactivity makes this compound a versatile precursor for the synthesis of a variety of derivatives.

Catalyzed Functional Group Transformations

Catalysis plays a crucial role in expanding the synthetic utility of this compound by enabling a range of functional group transformations that would otherwise be inefficient or require harsh reaction conditions.

The conversion of alcohols to amines and amides is a fundamental transformation in organic chemistry. For this compound, these C-N bond forming reactions typically proceed through an initial oxidation to the corresponding aldehyde or ketone, followed by reaction with an amine.

Amidation: Direct oxidative amidation of benzylic alcohols provides an efficient route to amides. sid.irsci-hub.se This can be achieved using various catalytic systems. For instance, a one-pot reaction of a benzylic alcohol with an amine hydrochloride salt in the presence of a catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) can yield the corresponding amide. sid.ir Another approach involves a visible-light photoredox-catalyzed process, which allows for the coupling of alcohols and amines under mild conditions. nih.govacs.org

Amination: The direct amination of benzylic alcohols can be accomplished through "borrowing hydrogen" strategies, which involve the temporary removal and subsequent return of hydrogen from the alcohol. acs.org This method is highly atom-economical, producing water as the only byproduct. acs.org Iron-catalyzed direct amination of benzylic alcohols has been shown to be effective for a wide range of substrates. acs.org

A general scheme for these transformations is presented below:

Oxidative Amidation: this compound + Amine + [Catalyst/Oxidant] → N-Substituted-(3-chlorophenyl)(4-methoxyphenyl)carboxamide

Reductive Amination (via borrowing hydrogen): this compound + Amine + [Catalyst] → (3-Chlorophenyl)(4-methoxyphenyl)methanamine derivative + H₂O

| Transformation | Catalytic System | Key Features |

|---|---|---|

| Amidation | Fe3O4@EDTA@CuCl2 with TBHP | Greener process, reusable magnetic catalyst. sid.ir |

| Amidation | Visible-light photoredox catalysis (e.g., Ru(bpy)3Cl2) | Mild reaction conditions, use of a green solvent like ethyl acetate. nih.govacs.org |

| Amination | Homogeneous iron complex | "Borrowing hydrogen" strategy, high atom economy. acs.org |

The carbon framework of this compound can be modified through C-C bond activation and molecular rearrangements, leading to structurally diverse products.

C-C Bond Activation: The cleavage of C-C bonds is a challenging but powerful transformation in organic synthesis. illinois.edunih.gov In the context of secondary alcohols, transition metal catalysts can facilitate the cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon. illinois.edu This can be achieved through strategies that involve the relief of ring strain or chelation-assistance to direct the catalyst to the desired bond. illinois.edu For a diarylmethanol like the title compound, such activations could potentially lead to the cleavage of one of the aryl groups or rearrangement of the carbon skeleton.

Molecular Rearrangements: The Wagner-Meerwein rearrangement is a classic carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. wikipedia.org This type of rearrangement is plausible for this compound under acidic conditions. Protonation of the hydroxyl group followed by the loss of water would generate a benzylic carbocation. Subsequent migration of either the 3-chlorophenyl or the 4-methoxyphenyl (B3050149) group would lead to a rearranged carbocation, which could then be trapped by a nucleophile to afford a rearranged product. The relative migratory aptitude of the aryl groups would influence the product distribution.

Oxidation Reactions to Corresponding Diaryl Ketones

The oxidation of secondary alcohols to ketones is a fundamental and widely used reaction in organic synthesis. This compound can be readily oxidized to its corresponding diaryl ketone, (3-Chlorophenyl)(4-methoxyphenyl)methanone (B126724). A variety of oxidizing agents and catalytic systems can be employed for this transformation.

Activated manganese dioxide (MnO₂) is a classic and selective reagent for the oxidation of benzylic alcohols. acs.orgajgreenchem.com The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) at room temperature. Other methods include the use of metal-free systems, such as silylamides with molecular oxygen, which provide an environmentally benign route to diaryl ketones. nih.gov Biocatalytic methods, for instance using Nocardia corallina, have also been explored for the oxidative kinetic resolution of similar diarylmethanols. bioline.org.br

| Oxidizing Agent/System | Reaction Conditions | Advantages |

|---|---|---|

| Activated Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂), room temperature | High selectivity for benzylic alcohols, mild conditions. acs.orgajgreenchem.com |

| MN(SiMe₃)₂ [M = K, Na or Li] / O₂ | Dry THF, 60 °C | Metal-free, environmentally friendly. nih.gov |

| Biocatalyst (e.g., Nocardia corallina) | Aqueous buffer | Enantioselective oxidation, green chemistry. bioline.org.br |

Investigations of Reaction Mechanisms and Kinetic Profiles

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Oxidation Mechanism: The oxidation of benzylic alcohols with manganese dioxide is believed to proceed via a Mars-van Krevelen (MvK) mechanism. bohrium.comresearchgate.net This mechanism involves the adsorption of the alcohol onto the surface of the MnO₂, followed by the transfer of a hydrogen atom from the alcohol to the oxide surface. The resulting alkoxide intermediate then undergoes further reaction to form the ketone, and the reduced manganese species are re-oxidized by molecular oxygen. Kinetic studies on the oxidation of benzyl (B1604629) alcohol over manganese oxide have shown that the Langmuir-Hinshelwood model, which assumes adsorption of both reactants on the catalyst surface, provides a good fit for the experimental data. researchgate.net

Reduction Mechanism: The reverse reaction, the reduction of the diaryl ketone (3-Chlorophenyl)(4-methoxyphenyl)methanone to the corresponding alcohol, can be achieved using various reducing agents. The mechanism of electrochemical reduction of similar compounds has been investigated, providing insights into the electron transfer processes involved. mdpi.com

Role of Lewis Acid-Base Interactions in Catalytic Transformations

The catalytic transformations involving this compound and related diarylmethanols are significantly influenced by Lewis acid-base interactions. Lewis acids, which are electron-pair acceptors, play a crucial role in activating substrates and promoting key bond-forming events. In the context of synthesizing chiral diarylmethanols, including this compound, Lewis acids are integral to achieving high yields and enantioselectivity.

A prominent example of Lewis acid involvement is seen in the asymmetric addition of organometallic reagents to aldehydes. In the synthesis of enantioenriched diarylmethanols, the generation of the organometallic nucleophile, such as an arylzinc species, often involves the use of organolithium or Grignard reagents, which in turn produces stoichiometric amounts of Lewis acidic byproducts like lithium chloride (LiCl) or magnesium halides (MgX₂). These salt byproducts can themselves act as achiral Lewis acid catalysts, promoting a non-selective background reaction that leads to the formation of a racemic mixture of the diarylmethanol product. This uncatalyzed background reaction competes with the desired enantioselective pathway mediated by a chiral catalyst, thereby diminishing the enantiomeric excess (ee) of the final product. nih.gov

To counteract the detrimental effect of these achiral Lewis acidic byproducts, researchers have employed strategies involving Lewis basic additives. For instance, the introduction of a chelating diamine, such as tetraethylethylenediamine (TEEDA), has been shown to effectively inhibit the LiCl-promoted background reaction. nih.gov TEEDA is believed to sequester the Lewis acidic lithium ions, preventing them from catalyzing the non-selective addition of the organozinc reagent to the aldehyde. This allows the chiral catalyst to direct the reaction, resulting in significantly higher enantioselectivities for the desired diarylmethanol. nih.gov

Similarly, polymeric Lewis bases like dimethoxypoly(ethylene glycol) (DiMPEG) have also been utilized to suppress reactions catalyzed by trace achiral Lewis acids. The oxygen atoms in the polyether backbone can coordinate to and effectively cap the Lewis acidic metal species, thereby favoring the ligand-accelerated enantioselective pathway.

The choice of the primary Lewis acid catalyst is also a critical factor. Chiral Lewis acids derived from metals such as titanium, boron, copper, and scandium are designed to create a specific chiral environment around the reacting substrates. For instance, a chiral scandium(III)/bipyridine complex has been effectively used as a Lewis acid catalyst in the highly enantioselective ring-opening of meso-epoxides with alcohol nucleophiles. This demonstrates the principle of a chiral Lewis acid activating a substrate to facilitate a stereocontrolled attack by a nucleophile, a concept directly applicable to the synthesis of chiral diarylmethanols.

Impact of Solvent Systems on Reaction Outcomes and Stereoselectivity

The solvent system employed in the catalytic transformations of this compound is a critical parameter that can profoundly influence reaction rates, yields, and, most importantly, stereoselectivity. The solvent's polarity, coordinating ability, and steric bulk can all modulate the interactions between the catalyst, substrates, and intermediates, thereby dictating the reaction's course and stereochemical outcome.

In the context of the asymmetric synthesis of diarylmethanols, the choice of solvent can significantly impact the enantioselectivity of the reaction. The coordinating ability of the solvent is particularly important. Strongly coordinating solvents, such as diethyl ether, can bind to the metal center of the Lewis acid catalyst. This coordination can alter the catalyst's electronic and steric properties, often leading to a reduction in its activity and enantioselectivity. For example, in the asymmetric phenyl addition to 2-naphthaldehyde, a reaction analogous to the synthesis of substituted diarylmethanols, a dramatic decrease in enantioselectivity was observed when switching from a non-coordinating solvent like toluene (B28343) to the more coordinating diethyl ether.

Conversely, less coordinating solvents are generally preferred as they are less likely to interfere with the catalyst-substrate complex. For instance, tert-butyl methyl ether (TBME), which is sterically bulkier and less coordinating than diethyl ether, has been shown to be a more suitable solvent for achieving high enantioselectivity in the synthesis of diarylmethanols. The use of mixed solvent systems, such as a mixture of TBME and hexanes, can further optimize the reaction by balancing solubility and minimizing solvent-catalyst interactions. This often leads to improved enantiomeric excesses. nih.gov

The following table, based on data from the asymmetric synthesis of a diarylmethanol, illustrates the profound effect of the solvent on the enantioselectivity of the reaction.

| Entry | Solvent | Enantiomeric Excess (ee %) |

| 1 | Toluene | 94 |

| 2 | Diethyl Ether | 60 |

| 3 | tert-Butyl Methyl Ether (TBME) | 88 |

| 4 | TBME/Hexanes (1:3) | 89 |

This data clearly demonstrates that the highest enantioselectivity is achieved in non-coordinating or weakly coordinating solvents, while a coordinating solvent significantly erodes the stereochemical control exerted by the chiral catalyst. Therefore, the careful selection and optimization of the solvent system are paramount for achieving the desired reaction outcomes and high levels of stereoselectivity in the synthesis and transformations of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For (3-Chlorophenyl)(4-methoxyphenyl)methanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a comprehensive analysis.

¹H and ¹³C NMR for Comprehensive Structural Confirmation and Purity Assessment

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts and multiplicities can be reliably predicted based on the analysis of structurally similar compounds, such as its isomer (4-Chlorophenyl)(3-methoxyphenyl)methanol and other related diarylmethanols. chemspider.commdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the hydroxyl proton, and the benzylic proton.

Aromatic Protons: The protons on the 3-chlorophenyl and 4-methoxyphenyl (B3050149) rings will appear in the typical aromatic region, generally between δ 6.8 and 7.5 ppm. The substitution patterns will lead to complex splitting patterns (multiplets). The protons on the 4-methoxyphenyl ring, being in a more electron-rich environment, are expected to resonate at a slightly upfield (lower ppm) region compared to those on the 3-chlorophenyl ring.

Methine Proton (-CHOH): The single proton attached to the carbon bearing the hydroxyl group (the benzylic proton) is expected to appear as a singlet or a narrowly split multiplet around δ 5.5-6.0 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet, typically resonating around δ 3.8 ppm. wpmucdn.com

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule.

Aromatic Carbons: The aromatic carbons will produce signals in the δ 110-160 ppm range. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the methoxy group (C-OCH₃) will have characteristic chemical shifts influenced by the electronegativity of the substituents.

Methine Carbon (-CHOH): The benzylic carbon is expected to resonate in the δ 70-80 ppm region.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will show a signal around δ 55 ppm. mdpi.com

The purity of the sample can be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (4-methoxyphenyl) | ~6.8-7.0 | Multiplet |

| Aromatic (3-chlorophenyl) | ~7.1-7.4 | Multiplet |

| Methine (-CHOH) | ~5.8 | Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~55 |

| Methine (-CHOH) | ~75 |

| Aromatic (C-O) | ~159 |

| Aromatic (C-Cl) | ~134 |

| Other Aromatic | 114-145 |

Advanced 2D NMR Techniques for Connectivity and Stereochemical Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms, for instance, linking the methine proton signal to the methine carbon signal.

These 2D NMR experiments, when used in combination, provide a detailed and robust structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and the molecular vibrations within the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methine and methoxy C-H stretches will be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): A series of medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic rings.

C-O Stretch: The stretching vibration of the alcohol C-O bond is expected to appear as a strong band in the 1000-1200 cm⁻¹ range. The ether C-O stretching from the methoxy group will also be in this region, likely around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to be in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -OH | Stretching | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Weak |

| C-O (Alcohol) | Stretching | 1000-1200 | Strong |

| C-O (Ether) | Stretching | 1030-1250 | Strong |

| C-Cl | Stretching | 600-800 | Medium-Strong |

Raman Spectroscopy for Complementary Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl rings are expected to produce strong bands in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹. uantwerpen.be

C-Cl Stretch: The C-Cl stretch is also Raman active and would appear in the 600-800 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular weight is 248.71 g/mol .

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) would be observed. The fragmentation of diarylmethanol compounds typically involves several key pathways. libretexts.orgscielo.br

Loss of a Phenyl Group: Cleavage of the bond between the benzylic carbon and one of the aromatic rings can lead to the formation of [M-C₆H₄Cl]⁺ or [M-C₆H₄OCH₃]⁺ fragment ions.

Formation of a Tropylium-like Ion: The initial fragment ion can rearrange to a stable tropylium-like ion.

Loss of Water: Dehydration of the molecular ion can occur, leading to a peak at [M-18]⁺.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the oxygen can result in characteristic fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Identity |

| 248/250 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 231/233 | [M-OH]⁺ |

| 137 | [M-C₆H₄Cl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 107 | [C₇H₇O]⁺ |

This comprehensive spectroscopic analysis provides a detailed and confirmed structural identity for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. For this compound (C₁₄H₁₃ClO₂), HRMS is instrumental in confirming its composition by distinguishing its exact mass from other potential formulas with the same nominal mass.

While specific HRMS data for this compound is not extensively detailed in publicly available literature, the expected data can be predicted based on its molecular formula. The analysis would involve ionizing the molecule and measuring the m/z of the molecular ion [M]⁺ or a protonated species [M+H]⁺ with high precision.

Table 1: Predicted HRMS Data for this compound (Note: This table is based on theoretical calculations as specific experimental data was not found in the searched literature.)

| Ion Formula | Isotope | Calculated m/z |

| [C₁₄H₁₃³⁵ClO₂]⁺ | ³⁵Cl | 248.0604 |

| [C₁₄H₁₃³⁷ClO₂]⁺ | ³⁷Cl | 250.0575 |

| [C₁₄H₁₄³⁵ClO₂]⁺ | ³⁵Cl | 249.0682 |

| [C₁₄H₁₄³⁷ClO₂]⁺ | ³⁷Cl | 251.0653 |

The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would serve as a key signature in the mass spectrum for definitive confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identity Verification

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and confirming its identity. In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column, and the mass spectrum of the eluted peak corresponding to the compound would be recorded.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides insights into the electronic structure and photophysical properties of a molecule. These methods are used to study the electronic transitions between different energy levels and the effects of molecular conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of a compound's chromophores and extent of conjugation.

In this compound, the phenyl and methoxyphenyl rings constitute the primary chromophores. The presence of these aromatic systems gives rise to characteristic π → π* transitions. The electronic transitions in molecules containing aromatic rings and heteroatoms with non-bonding electrons can also include n → π* transitions. The conjugation between the aromatic rings and the potential for electronic communication through the central carbinol group influences the energy of these transitions and thus the observed λ_max values.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (Note: This table is illustrative, as specific experimental data was not found in the searched literature.)

| Transition Type | Expected λ_max Range (nm) | Description |

| π → π | ~220-280 | Associated with the electronic transitions within the benzene (B151609) rings. |

| n → π | ~270-300 | Weaker transition involving non-bonding electrons on the oxygen atoms. |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light and entered an excited electronic state. This technique provides information about the photophysical properties of a compound, including its emission wavelength and quantum yield. Compounds with extended π-systems and structural rigidity often exhibit fluorescence.

While many diarylmethanol derivatives are fluorescent, specific fluorescence data for this compound is not documented in the available research. A related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has been shown to exhibit strong blue fluorescence, suggesting that the combined chlorophenyl and methoxyphenyl moieties can contribute to emissive properties within a suitable molecular framework.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction analysis of this compound would reveal its precise solid-state conformation, including the dihedral angles between the two aromatic rings and the geometry around the central carbinol carbon. This analysis would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and other potential non-covalent interactions (e.g., π-π stacking), that govern the crystal packing.

Currently, there are no published crystal structures for this compound in crystallographic databases. However, analysis of structurally similar compounds provides insight into the likely interactions. For instance, the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile shows that the aromatic rings are inclined to one another by 64.22 (9)°. In another related structure, N-(4-methoxyphenyl) sulfonamide derivatives, the orientation of the phenyl rings and intermolecular hydrogen bonding play a significant role in the crystal packing.

Analysis of Intermolecular Interactions in this compound Remains Undetermined by Publicly Available Crystallographic Data

A thorough investigation into the specific intermolecular interactions governing the solid-state architecture of this compound has revealed a notable absence of publicly accessible, detailed crystallographic studies. As of the latest searches, no specific crystal structure data, including a Cambridge Crystallographic Data Centre (CCDC) deposition number, has been found for this compound. This lack of experimental data precludes a detailed analysis of its intermolecular forces, such as hydrogen bonding, which is fundamental to understanding its structural chemistry.

For context, studies on structurally related compounds offer insights into the types of intermolecular interactions that could potentially be present. For instance, research on other substituted methanols, such as Tris(4-methoxyphenyl)methanol, has identified the presence of O-H···O hydrogen bonds that lead to the formation of molecular dimers. researchgate.net Similarly, analyses of various molecules containing chlorophenyl and methoxyphenyl groups have detailed a range of interactions, including C-H···O, C-H···N, and C-H···π interactions, which contribute to the formation of complex three-dimensional networks. mdpi.comnih.gov In some structures, even weak C-H···Cl and π-stacking interactions play a significant role in the crystal packing.

However, it is crucial to emphasize that direct extrapolation of these findings to this compound would be speculative. The specific substitution pattern on the phenyl rings of the target compound will uniquely influence its electronic distribution and steric profile, thereby dictating the precise nature and geometry of its intermolecular interactions.

Without experimental data, a scientifically rigorous analysis and the generation of a data table detailing the hydrogen bonding parameters for this compound is not possible. Future crystallographic studies on this compound are required to fully characterize its solid-state structure and provide the specific details of its intermolecular connectivity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern computational chemistry, allowing for the precise determination of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to describe the electronic structure of a molecule.

Density Functional Theory (DFT) for Optimized Geometries, Energetics, and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

The energetic properties, including the total energy of the molecule in its optimized state, can also be determined, providing a measure of its thermodynamic stability. The electronic structure is detailed through the distribution of electron density, which highlights the electron-rich and electron-deficient regions of the molecule.

Table 1: Representative Geometric Parameters Calculated by DFT

(Note: The following table is illustrative, as specific computational data for (3-Chlorophenyl)(4-methoxyphenyl)methanol is not available in the cited literature. It shows the type of data that would be generated from a DFT analysis.)

| Parameter | Description | Representative Value |

| Bond Lengths (Å) | ||

| C-OH | Length of the bond between the central carbon and the hydroxyl oxygen | ~1.43 Å |

| C-H (methine) | Length of the bond between the central carbon and its hydrogen | ~1.10 Å |

| C-C (aryl) | Average length of the carbon-carbon bonds within the phenyl rings | ~1.39 Å |

| C-Cl | Length of the bond between the phenyl ring and the chlorine atom | ~1.74 Å |

| C-O (methoxy) | Length of the bond between the phenyl ring and the methoxy (B1213986) oxygen | ~1.36 Å |

| **Bond Angles (°) ** | ||

| C-C(aryl)-C | Angle within the 3-chlorophenyl ring | ~120° |

| C-C(aryl)-Cl | Angle between the carbon-carbon and carbon-chlorine bonds | ~119° |

| C-O-C | Angle of the methoxy group on the 4-methoxyphenyl (B3050149) ring | ~118° |

| Dihedral Angles (°) | ||

| Ring-C-C-Ring | Torsional angle between the two phenyl rings | Varies with conformation |

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher stability and lower chemical reactivity. nih.gov Analysis of related compounds shows that the HOMO is often localized on the electron-rich 4-methoxyphenyl ring, while the LUMO may be distributed across the 3-chlorophenyl ring, influenced by the electron-withdrawing chlorine atom. researcher.life

Table 2: Representative Frontier Molecular Orbital Properties

(Note: The values in this table are illustrative examples based on similar molecules, as specific data for this compound is not available in the cited literature.)

| Property | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | ~ 5.0 eV |

Vibrational Frequency Calculations and Theoretical Spectral Assignments

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of molecular vibrations corresponding to the absorption peaks in infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific functional groups within the molecule. For this compound, this would allow for the unambiguous assignment of characteristic vibrations, including the O-H stretch of the alcohol, the C-H stretches of the aromatic rings, the C-Cl stretch, and the C-O stretch of the methoxy group. researchgate.net Comparing these theoretical spectra with experimentally obtained spectra is a standard method for confirming molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution or Solid State

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. wikipedia.org MD simulations apply classical mechanics to model the behavior of a system containing many molecules, such as the title compound in a solvent or in its crystalline form.

These simulations are invaluable for conformational analysis, revealing how the molecule rotates around its single bonds and which conformations are most stable in a given environment. For this compound, MD can explore the rotation of the two phenyl rings, providing insight into the molecule's flexibility. Furthermore, MD can simulate intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and an oxygen or chlorine atom of a neighboring molecule, which governs the properties of the substance in its condensed phases. wikipedia.org

Computational Analysis of Electrophilicity and Nucleophilicity Indices (e.g., Fukui Function)

To quantify the reactivity at specific atomic sites within a molecule, local reactivity descriptors are calculated. The Fukui function, f(r), is a prominent example derived from DFT that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. Current time information in Salt Lake City, UT, US.

There are three main types of Fukui functions:

f+(r) : Predicts sites for nucleophilic attack (where an electron is added).

f-(r) : Predicts sites for electrophilic attack (where an electron is removed).

f0(r) : Predicts sites for radical attack.

By calculating these values for each atom in this compound, one can identify the most reactive centers. For instance, the analysis might show a high f+ value on the central carbinol carbon, indicating its susceptibility to nucleophiles, and high f- values on the oxygen atoms, indicating their nucleophilic character. stanford.edund.edu These indices provide a more detailed picture of reactivity than HOMO/LUMO analysis alone. researchgate.net

Advanced Applications in Materials Science

Role as Precursors and Building Blocks for Complex Organic Architectures

The chemical structure of (3-Chlorophenyl)(4-methoxyphenyl)methanol makes it an ideal starting material or intermediate for the synthesis of larger, more complex organic molecules. Its diarylmethanol core is a key reactive site for constructing extended π-conjugated systems, which are fundamental to many modern materials.

Key molecular architectures derived from this precursor include:

Triarylmethanes: The methanol (B129727) group can be readily converted into a carbocation, which can then undergo Friedel-Crafts-type reactions with other aromatic compounds. This allows for the synthesis of unsymmetrical triarylmethanes, a class of molecules known for their applications as dyes, pH indicators, and molecular switches.

Stilbenes: Dehydration and coupling reactions can transform the diarylmethanol into stilbene (B7821643) derivatives. Stilbenes (1,2-diphenylethenes) are a cornerstone of materials science, exhibiting properties relevant to optical brightening agents, scintillators, and as gain media in dye lasers. The specific substituents (chloro and methoxy) on the phenyl rings of the parent compound allow for precise tuning of the resulting stilbene's electronic and photophysical properties.

Extended π-Systems: The compound serves as a foundational diaryl unit that can be incorporated into larger polymeric or dendritic structures. bldpharm.com Through various coupling reactions, it can be linked to other monomers to create polymers with specific electronic or photophysical characteristics for use in organic electronics.

The table below summarizes the potential transformations of this compound into more complex structures.

| Precursor Molecule | Transformation Reaction | Resulting Architecture | Potential Applications |

| This compound | Friedel-Crafts Alkylation | Unsymmetrical Triarylmethanes | Dyes, Molecular Switches, Chromic Materials |

| This compound | Reductive Coupling/Dehydration | Substituted Stilbenes | Organic Light-Emitting Diodes (OLEDs), Optical Brighteners |

| This compound | Polymerization/Coupling | Conjugated Polymers/Oligomers | Organic Semiconductors, Photovoltaics |

Supramolecular Assembly and Self-Organizing Systems Utilizing Aromatic Interactions

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. This compound possesses several key features that enable it to participate in self-assembly processes.

The primary interactions driving the assembly of systems containing this molecule are:

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, allowing molecules to form chains, rings, or more complex networks.

π-π Stacking: The two aromatic rings can interact with those of neighboring molecules. These interactions are highly directional and are influenced by the electronic nature of the substituents. The electron-rich methoxy-substituted ring and the relatively electron-poor chloro-substituted ring can engage in favorable donor-acceptor π-π stacking.

CH-π Interactions: The hydrogen atoms on the aromatic rings and the methyl group can interact with the π-electron clouds of adjacent molecules, further stabilizing the supramolecular structure. rsc.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen on a neighboring molecule.

These varied and directional non-covalent interactions allow for the formation of ordered, self-organizing systems. nih.govsciensage.info The specific balance of these forces can be tuned to create crystalline materials, liquid crystals, or gels with specific long-range order, which is crucial for applications where molecular alignment is key, such as in anisotropic conductive films or sensors.

Potential in Functional Materials Development

The true potential of this compound is realized when its structural and electronic features are incorporated into functional materials. It serves not as the final active material itself, but as a critical building block for creating them.

Organic Semiconductors and Optoelectronic Materials

The development of organic semiconductors often relies on molecules with a "donor-acceptor" (D-A) architecture to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The this compound unit embodies a rudimentary D-A structure, with the methoxy-phenyl group acting as the electron donor and the chloro-phenyl group as the electron acceptor.

When this D-A motif is integrated into larger conjugated systems, such as polymers or oligomers, it can impart desirable semiconducting properties. dtic.milrsc.org These materials could find use in:

Organic Field-Effect Transistors (OFETs): As the active channel material.

Organic Photovoltaics (OPVs): As the donor or acceptor material in the bulk heterojunction.

Organic Light-Emitting Diodes (OLEDs): As part of the emissive layer or charge-transport layers. nih.gov

The specific substitution pattern influences charge carrier mobility and the optical bandgap of the final material.

Chromophores and Non-Linear Optical Materials

Chromophores are molecules that absorb light in the visible spectrum, while materials with non-linear optical (NLO) properties change their optical characteristics in response to intense light. Both applications often require molecules with significant charge asymmetry and extended π-electron systems. jhuapl.edu

Derivatives of this compound, particularly the corresponding stilbenes and triarylmethanes, are promising candidates for these applications. nih.govresearcher.liferesearchgate.net The push-pull nature endowed by the chloro- and methoxy- groups enhances the molecular hyperpolarizability (a measure of NLO activity). mdpi.com By extending the conjugation of molecules built from this core, it is possible to design materials with large third-order NLO susceptibility, making them suitable for:

Optical Switching: Devices that control light with light.

Frequency Conversion: Such as second-harmonic generation, which is used in lasers.

Optical Limiting: Protecting sensitive optical sensors from high-intensity laser damage.

Recognition Elements in Sensor Design (e.g., in Membrane Sensors)

Chemical sensors operate by selectively binding a target analyte, which produces a measurable signal. mdpi.commdpi.comnih.gov The molecular structure of this compound provides several features that can be exploited for molecular recognition. nih.gov

The key recognition interactions include:

Hydrogen Bonding: The hydroxyl group can bind to analytes that are hydrogen bond acceptors or donors.

Aromatic Interactions: The two distinct phenyl rings offer sites for π-π and hydrophobic interactions, allowing for the selective recognition of other aromatic molecules.

Dipolar and Halogen Bonding: The chloro-substituent provides a site for specific interactions with analytes.

By incorporating this molecule or its derivatives into a larger host structure, such as a polymer membrane or a calixarene, a selective sensor can be designed. The binding of an analyte to the recognition site would alter the physical or electronic properties of the membrane (e.g., its fluorescence, conductivity, or ion permeability), generating a detectable signal. The specific electronic signature of the chloro- and methoxy- groups can be used to fine-tune the sensor's selectivity towards particular analytes.

Green Chemistry and Sustainable Synthesis Considerations

Development of Eco-Friendly and Atom-Economical Synthetic Routes

The traditional synthesis of diarylmethanols often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The development of eco-friendly routes for (3-chlorophenyl)(4-methoxyphenyl)methanol focuses on minimizing these drawbacks. An important metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. rsc.org Syntheses with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. rsc.org

One strategy to improve the eco-friendliness of the synthesis of this compound is through the use of microwave-assisted organic synthesis. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of byproducts. nih.gov For instance, a study on the synthesis of trazodone (B27368) analogues containing a 3-chlorophenyl group demonstrated that microwave-assisted reductive alkylation could achieve high yields in a very short time. nih.gov While this was for a different final molecule, the principle of using microwave energy to drive reactions involving the 3-chlorophenyl moiety is applicable.

Another approach is the development of one-pot or tandem reactions where multiple synthetic steps are carried out in the same reaction vessel. This reduces the need for intermediate purification steps, which are often a major source of solvent and energy consumption. For example, a domino Knoevenagel–Michael reaction has been successfully employed for the synthesis of other complex molecules, showcasing the potential for streamlined, more efficient processes. mdpi.com

The table below illustrates a conceptual comparison between a traditional and a greener synthetic approach for a generic diarylmethanol synthesis, highlighting key green chemistry metrics.

| Metric | Traditional Synthesis (e.g., Grignard) | Greener Synthetic Approach |

| Starting Materials | Organohalides, Magnesium, Aldehyde | Benzoic acid derivatives, Arylboronic acids |

| Reagents | Stoichiometric strong acids/bases | Catalytic amounts of reusable catalysts |

| Solvents | Anhydrous ether, Toluene (B28343) | Water, Ethanol (B145695), or solvent-free conditions |

| Atom Economy | Lower, due to formation of inorganic salts | Higher, with fewer byproducts |

| Energy Input | Often requires prolonged heating or cooling | Microwave-assisted or ambient temperature reactions |

| Waste Generation | Significant solvent and salt waste | Minimized waste streams |

Application of Green Catalysis in Synthesis and Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions and improving the efficiency of existing ones. The use of green catalysts in the synthesis of this compound can lead to milder reaction conditions, higher selectivity, and the ability to reuse the catalyst, which is both economically and environmentally beneficial.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, simplifying product purification and catalyst recycling. For reactions involving moieties present in this compound, various green catalytic systems have been explored. For example, in the synthesis of related isoxazoles, a reusable Preyssler's catalyst was employed, highlighting the potential for using solid acid catalysts. wpmucdn.com

The development of catalysts for methanol (B129727) carbonylation, while a different process, provides insights into creating stable, selective, and halide-free catalytic systems. rsc.org These principles can be extrapolated to the design of catalysts for the synthesis of more complex molecules like this compound. For instance, cobalt porphyrins have been shown to be effective catalysts for various organic transformations, including aerobic oxidative coupling of phenols, which could be relevant to the synthesis of the 4-methoxyphenyl (B3050149) moiety. frontierspecialtychemicals.com

The table below summarizes potential green catalytic approaches applicable to the synthesis of diarylmethanols.

| Catalyst Type | Example | Potential Application in Synthesis | Advantages |

| Heterogeneous Acid Catalysts | Zeolites, Preyssler's catalyst wpmucdn.com | Friedel-Crafts type reactions | Reusable, easy to separate, reduces corrosive waste |

| Transition Metal Catalysts | Palladium, Copper, Cobalt complexes frontierspecialtychemicals.com | Cross-coupling reactions (e.g., Suzuki, Heck) | High efficiency and selectivity, can operate under mild conditions |

| Biocatalysts | Enzymes (e.g., lipases, reductases) | Asymmetric reduction of a precursor ketone | High stereoselectivity, biodegradable, operates in aqueous media |

| Organocatalysts | Proline-based catalysts mdpi.com | Aldol or similar C-C bond forming reactions | Metal-free, often less toxic, can be derived from natural sources |

Utilization of Green Solvents in Synthetic Procedures

Solvents account for a significant portion of the waste generated in chemical processes. nih.gov The selection of greener solvents is therefore a critical aspect of sustainable synthesis. Green solvents are typically characterized by being non-toxic, biodegradable, derived from renewable resources, and having a low environmental impact. acs.org

For the synthesis of this compound, several classes of green solvents could be considered as alternatives to traditional volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene.

Water: As a solvent, water is non-toxic, non-flammable, and abundant. mdpi.com While the solubility of non-polar organic reactants can be a challenge, techniques such as the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. mdpi.com

Ethanol and other Bio-solvents: Alcohols like ethanol can often be derived from renewable resources and are generally less toxic than many petrochemical-based solvents. nih.gov

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution and exposure risks. mdpi.com ILs can be tailored to dissolve a wide range of reactants and can also act as catalysts. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. mdpi.com Natural Deep Eutectic Solvents (NADES), derived from natural products like amino acids and sugars, are particularly promising as they are biodegradable and inexpensive. mdpi.com A study on the synthesis of a bis-tetronic acid derivative demonstrated the successful use of a proline/glycerol NADES, which also acted as a catalyst and could be recycled multiple times. mdpi.com

The table below provides a comparison of conventional and green solvents for organic synthesis.

| Solvent Class | Example(s) | Key Properties and Considerations |

| Conventional Solvents | Dichloromethane, Toluene, Hexane | Often volatile, flammable, and/or toxic; significant contributors to environmental pollution. acs.org |

| Green Solvents | Water, Ethanol, 2-Methyltetrahydrofuran | Lower toxicity, often biodegradable; water is non-flammable; some are derived from renewable resources. nih.govmdpi.com |

| Neoteric Solvents | Ionic Liquids (e.g., [BMIM]PF6), Deep Eutectic Solvents (e.g., Proline/Glycerol) | Negligible vapor pressure, high thermal stability, tunable properties; can be designed for specific applications and may be recyclable. mdpi.commdpi.com |

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible practices.

Conclusion and Future Research Directions

Summary of Current Academic Understanding Pertaining to (3-Chlorophenyl)(4-methoxyphenyl)methanol

The current academic understanding of this compound is primarily foundational, centered on its basic chemical identity and established, general synthetic pathways common to diaryl methanols. It is recognized as a structurally interesting molecule with potential as a synthetic intermediate. However, detailed and specific research focusing exclusively on this compound is limited in the public domain.